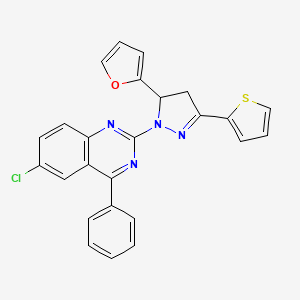![molecular formula C18H11F3N4 B2772793 1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-36-6](/img/structure/B2772793.png)
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is an organic compound that contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocyclic compounds . The compound also contains a phenyl group (a benzene ring), and a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the phenyl and trifluoromethyl groups. The presence of nitrogen in the heterocyclic rings would likely result in the compound having certain basic properties, while the trifluoromethyl group would likely make the compound somewhat polar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The pyrazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could therefore influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Scientific Field
Agrochemistry
Application Summary
This compound is utilized in the agrochemical industry due to its trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical ingredients . It contributes to the protection of crops from pests and enhances the efficacy of pesticides.
Methods of Application
The compound is synthesized and incorporated into various formulations that are applied to crops. The application rates and methods vary depending on the specific crop and pest targeted.
Results and Outcomes
The use of TFMP derivatives in pesticides has shown to increase crop yields and reduce pest resistance. Quantitative data indicate a significant reduction in pest populations upon application.
Pharmaceutical Research
Scientific Field
Medicinal Chemistry
Application Summary
In pharmaceuticals, the compound’s derivatives are explored for their potential as intermediates in the synthesis of drugs due to their unique physicochemical properties .
Methods of Application
The compound is used in the synthesis of various drug candidates, often through complex organic reactions under controlled laboratory conditions.
Results and Outcomes
Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials. The derivatives exhibit novel biological activities and lower toxicity profiles.
Veterinary Medicine
Scientific Field
Veterinary Pharmacology
Application Summary
Similar to its use in human pharmaceuticals, this compound’s derivatives are used in veterinary medicine to develop treatments for animals .
Methods of Application
The compound is formulated into veterinary drugs and administered to animals to treat various conditions.
Results and Outcomes
Veterinary products containing TFMP derivatives have been approved for market, showing effectiveness in treating animal diseases with minimal side effects.
Antimicrobial Research
Scientific Field
Microbiology
Application Summary
Derivatives of the compound exhibit antimicrobial activities and are studied for their potential to combat bacterial and fungal infections .
Methods of Application
The compound is tested against various microbial strains in vitro to assess its efficacy and determine optimal dosages.
Results and Outcomes
Studies have shown that the compound has a broad spectrum of activity against multiple bacterial and fungal strains, with specific concentrations required for effective inhibition.
Antiviral Research
Scientific Field
Virology
Application Summary
The compound’s derivatives are investigated for their antiviral properties, particularly in the development of new treatments for viral infections .
Methods of Application
The compound is used in the synthesis of antiviral agents and tested in cell cultures infected with different viruses.
Results and Outcomes
Preliminary results indicate that certain derivatives can inhibit viral replication, with ongoing research to optimize their efficacy and safety profiles.
Material Science
Scientific Field
Material Chemistry
Application Summary
The compound is also explored in material science for the development of advanced materials with unique properties due to the incorporation of the TFMP group .
Methods of Application
The compound is used as a building block in the synthesis of novel materials, often requiring precise control over reaction conditions.
Results and Outcomes
The introduction of the TFMP moiety into materials has led to enhanced properties, such as increased stability and improved performance in specific applications.
This analysis provides a snapshot of the diverse applications of “1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” in various scientific fields, highlighting its significance and versatility as a chemical compound.
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is used in organic synthesis, particularly in the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines .
Methods of Application
The synthesis involves a cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 under transition-metal and base-free conditions .
Results and Outcomes
The reactions yield cycloaddition products in good to excellent yields, with the solvent choice influencing the formation of either cyclopropanes or pyrazolines .
Pyridinium Salt Research
Application Summary
Pyridinium salts, which include structures derived from the compound, are significant in various research areas due to their reactivity and applications in materials science and biology .
Methods of Application
The compound is involved in the synthesis of structurally diverse pyridinium salts, which have applications ranging from antimicrobial to gene delivery systems .
Results and Outcomes
These salts have been shown to play a role in the development of anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, among other applications .
Trifluoromethyl Ketone Research
Application Summary
Trifluoromethyl ketones (TFMKs), which can be derived from the compound, are valuable in the construction of fluorinated pharmacons .
Methods of Application
The compound is used in the preparation of TFMKs, which are important synthetic targets in their own right .
Results and Outcomes
TFMKs have properties that make them exceedingly valuable in medicinal chemistry, serving as synthons for various pharmaceutical applications .
These additional applications further demonstrate the versatility and importance of “1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” in scientific research and industry.
Organocatalysis
Application Summary
The compound is a key motif in the development of organocatalysts, particularly those involving (thio)urea derivatives which are known for their ability to activate substrates and stabilize developing charges during reactions .
Methods of Application
It is used extensively in promoting organic transformations, where the 3,5-bis(trifluoromethyl)phenyl motif is employed in H-bond catalysts to mediate reactions .
Results and Outcomes
The use of this motif in organocatalysts has led to significant advancements in organic chemistry, enabling a variety of transformations with high efficiency and selectivity .
Pyridinium Ionic Liquids
Scientific Field
Green Chemistry
Application Summary
Pyridinium salts derived from the compound are important in the synthesis of pyridinium ionic liquids, which are used as environmentally friendly solvents and reagents .
Methods of Application
These salts are synthesized through various routes and are used in reactions as alternatives to traditional solvents due to their low toxicity and negligible vapor pressure .
Results and Outcomes
Pyridinium ionic liquids have been shown to enhance reaction rates and yields while reducing the environmental impact of chemical processes .
Gene Delivery Systems
Scientific Field
Biotechnology
Application Summary
Structures derived from the compound are utilized in the creation of gene delivery systems, which are crucial for gene therapy and genetic engineering applications .
Methods of Application
The compound is used to synthesize pyridinium salts that form complexes with DNA or RNA, facilitating their delivery into cells .
Results and Outcomes
These gene delivery systems have demonstrated the ability to efficiently transport genetic material into target cells, showing promise for future therapeutic applications .
Eigenschaften
IUPAC Name |
1-phenyl-3-pyridin-3-yl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)13-9-15-17(23-11-13)16(12-5-4-8-22-10-12)24-25(15)14-6-2-1-3-7-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONVOWDLFORCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=CN=CC=C4)N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)
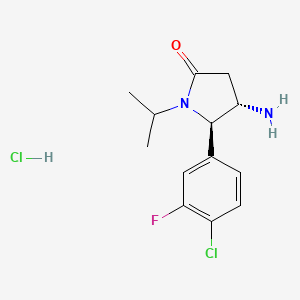
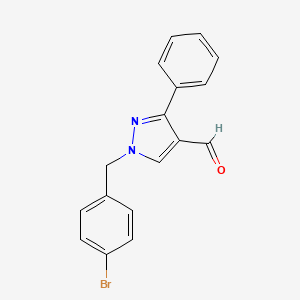
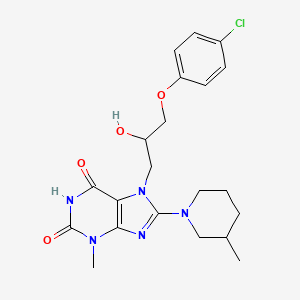
![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)
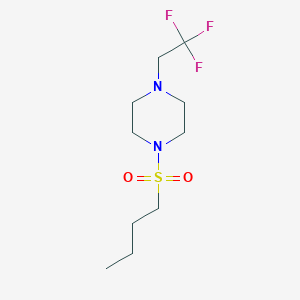
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)
![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)
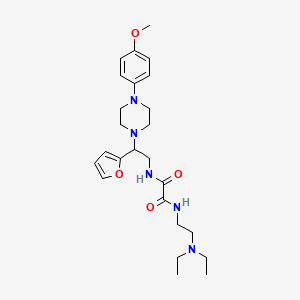
![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)
